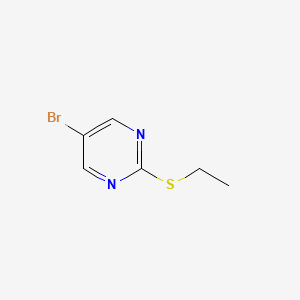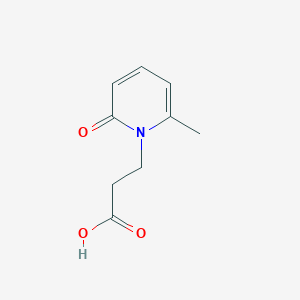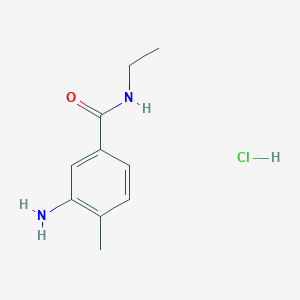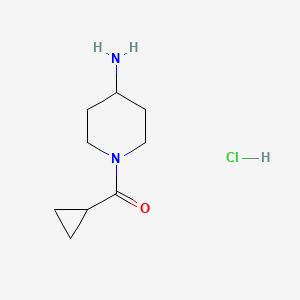
5-Brom-2-(Ethylthio)pyrimidin
Übersicht
Beschreibung
5-Bromo-2-(ethylthio)pyrimidine is a chemical compound with the molecular formula C6H7BrN2S . It has a molecular weight of 219.1 . The IUPAC name for this compound is 5-bromo-2-pyrimidinyl ethyl sulfide .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-(ethylthio)pyrimidine consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms . It has a bromine atom attached at the 5th position and an ethylthio group attached at the 2nd position .Physical And Chemical Properties Analysis
5-Bromo-2-(ethylthio)pyrimidine has a density of 1.6±0.1 g/cm3, a boiling point of 291.6±13.0 °C at 760 mmHg, and a flash point of 130.1±19.8 °C . It has a molar refractivity of 47.3±0.4 cm3, a polar surface area of 51 Å2, and a molar volume of 135.7±5.0 cm3 .Wissenschaftliche Forschungsanwendungen
Organische Synthese
5-Brom-2-(Ethylthio)pyrimidin: ist ein wertvoller Baustein in der organischen Synthese. Es kann nucleophile Substitutionsreaktionen eingehen, die die Einführung verschiedener funktioneller Gruppen ermöglichen. Diese Verbindung ist besonders nützlich bei der Konstruktion komplexer Moleküle für Pharmazeutika und Agrochemikalien, da sie ein reaktives Bromatom und eine vielseitige Ethylthio-Seitenkette aufweist .
Medizinische Chemie
In der medizinischen Chemie dient This compound als Vorläufer für die Synthese einer Vielzahl von Therapeutika. Sein Pyrimidinkern ist ein häufiges Motiv in Medikamenten, und Modifikationen an diesem Kern können zu Verbindungen mit antiviralen, anticancerogenen oder antibakteriellen Eigenschaften führen .
Materialwissenschaften
Forscher in der Materialwissenschaft können This compound zur Synthese neuartiger organischer Halbleiter verwenden. Das Bromatom kann die Bildung von Polymeren oder kleinen Molekülen erleichtern, die leitfähige Eigenschaften aufweisen, die für die Herstellung neuer elektronischer Materialien unerlässlich sind .
Landwirtschaftliche Forschung
Im Bereich der landwirtschaftlichen Forschung kann This compound zur Entwicklung neuer Pestizide oder Herbizide verwendet werden. Durch die Einarbeitung dieser Verbindung in die Molekülstruktur von Wirkstoffen können Wissenschaftler die Wirksamkeit und Selektivität dieser landwirtschaftlichen Chemikalien verbessern .
Chemische Biologie
Chemische Biologen könnten This compound als Werkzeug zur Untersuchung biologischer Systeme verwenden. Es kann in Biomoleküle eingebaut werden, um deren Funktion zu untersuchen oder deren Position innerhalb von Zellen zu verfolgen, wodurch Einblicke in zelluläre Prozesse gewonnen werden .
Umweltchemie
In der Umweltchemie könnte This compound auf seine potenzielle Rolle bei der Umweltbehebung untersucht werden. Seine Fähigkeit, an Schwermetallen oder anderen Schadstoffen zu binden, kann genutzt werden, um effektivere Methoden zur Sanierung kontaminierter Standorte zu entwickeln .
Nanotechnologie
Die Nützlichkeit der Verbindung erstreckt sich auf die Nanotechnologie, wo This compound zur Herstellung selbstorganisierender Monolagen auf Oberflächen verwendet werden könnte. Diese Monolagen können Oberflächeneigenschaften verändern und sind grundlegend bei der Herstellung von Nanobauelementen .
Photokatalyse
Schließlich kann This compound eine Rolle in der Photokatalyse spielen. Forscher könnten seine Verwendung als Photosensibilisator oder als Bestandteil in photokatalytischen Systemen untersuchen, die auf die Energieumwandlung oder den Abbau organischer Schadstoffe abzielen .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
5-Bromo-2-(ethylthio)pyrimidine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes involved in nucleophilic substitution reactions. For instance, it can undergo nucleophilic displacement reactions under microwave irradiation, which suggests its potential use in synthetic organic chemistry . The compound’s interaction with enzymes such as nucleophilic catalysts indicates its role in facilitating biochemical transformations.
Cellular Effects
The effects of 5-Bromo-2-(ethylthio)pyrimidine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, its impact on cell signaling pathways can lead to changes in cell proliferation and differentiation.
Molecular Mechanism
At the molecular level, 5-Bromo-2-(ethylthio)pyrimidine exerts its effects through specific binding interactions with biomolecules. It can bind to nucleophilic sites on enzymes, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, as the compound may interact with transcription factors or other regulatory proteins . The molecular mechanism of action involves the formation of covalent bonds with target biomolecules, thereby altering their function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-2-(ethylthio)pyrimidine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Bromo-2-(ethylthio)pyrimidine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause sustained changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of 5-Bromo-2-(ethylthio)pyrimidine vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At high doses, 5-Bromo-2-(ethylthio)pyrimidine can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes.
Metabolic Pathways
5-Bromo-2-(ethylthio)pyrimidine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can affect the overall metabolic flux and levels of specific metabolites within the cell.
Transport and Distribution
Within cells and tissues, 5-Bromo-2-(ethylthio)pyrimidine is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments . The transport and distribution of 5-Bromo-2-(ethylthio)pyrimidine are critical for its biological activity, as they determine the concentration of the compound at its site of action.
Subcellular Localization
The subcellular localization of 5-Bromo-2-(ethylthio)pyrimidine is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular distribution . Understanding the subcellular localization of 5-Bromo-2-(ethylthio)pyrimidine is essential for elucidating its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
5-bromo-2-ethylsulfanylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2S/c1-2-10-6-8-3-5(7)4-9-6/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBJMSKDZPPMOAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80680703 | |
| Record name | 5-Bromo-2-(ethylsulfanyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
859941-10-9 | |
| Record name | 5-Bromo-2-(ethylsulfanyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one](/img/structure/B1522528.png)
![5-(Chloromethyl)-3-[(2-methylphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B1522529.png)


![tert-Butyl (2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)carbamate](/img/structure/B1522535.png)
![5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1522538.png)
![Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B1522540.png)

![1-Bromo-4-[(propan-2-ylsulfanyl)methyl]benzene](/img/structure/B1522543.png)



![1-[2-(2-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B1522550.png)
